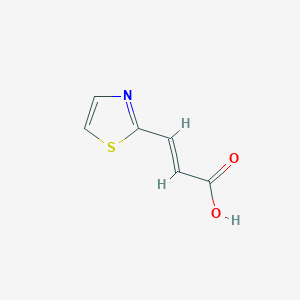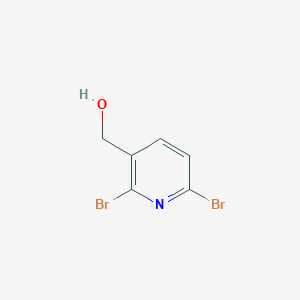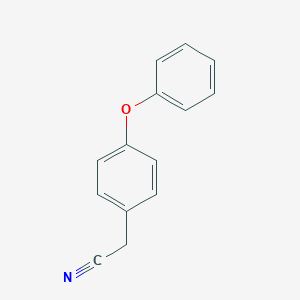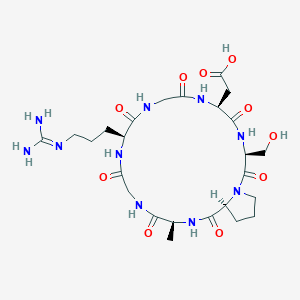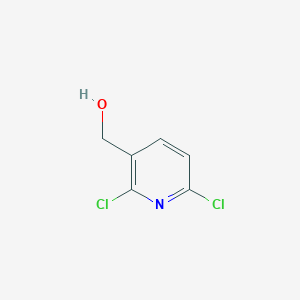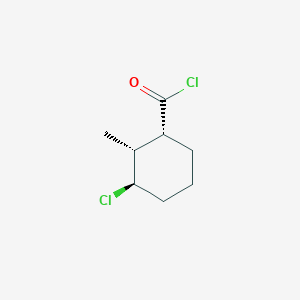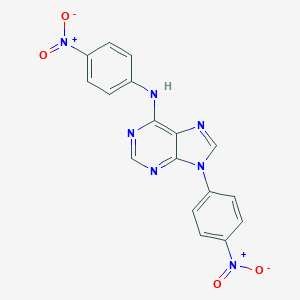
N,9-Bis(p-nitrophenyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9-Bis(p-nitrophenyl)adenine, also known as BNPA or BNPPA, is a chemical compound that has been extensively used in scientific research for its ability to inhibit protein kinases. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.
Mecanismo De Acción
N,9-Bis(p-nitrophenyl)adenine inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents ATP from binding to the kinase, thereby inhibiting its activity. N,9-Bis(p-nitrophenyl)adenine has been shown to be a competitive inhibitor of protein kinases, meaning that it competes with ATP for binding to the kinase domain.
Efectos Bioquímicos Y Fisiológicos
N,9-Bis(p-nitrophenyl)adenine has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by N,9-Bis(p-nitrophenyl)adenine has been shown to induce cell cycle arrest and apoptosis in cancer cells. N,9-Bis(p-nitrophenyl)adenine has also been shown to inhibit the production of inflammatory cytokines in immune cells, suggesting its potential application in the treatment of inflammatory disorders. Additionally, N,9-Bis(p-nitrophenyl)adenine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,9-Bis(p-nitrophenyl)adenine in lab experiments is its potency as a protein kinase inhibitor. N,9-Bis(p-nitrophenyl)adenine has been shown to be more potent than other commonly used protein kinase inhibitors, such as staurosporine and roscovitine. However, one of the limitations of using N,9-Bis(p-nitrophenyl)adenine is its non-specificity. N,9-Bis(p-nitrophenyl)adenine has been shown to inhibit several protein kinases, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of N,9-Bis(p-nitrophenyl)adenine. One potential application of N,9-Bis(p-nitrophenyl)adenine is in the development of novel cancer therapies. Inhibition of protein kinases by N,9-Bis(p-nitrophenyl)adenine has been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer treatment. Additionally, the development of more specific protein kinase inhibitors based on the structure of N,9-Bis(p-nitrophenyl)adenine could lead to the development of more effective and targeted therapies. Another potential application of N,9-Bis(p-nitrophenyl)adenine is in the treatment of inflammatory disorders. Further research is needed to determine the efficacy and safety of N,9-Bis(p-nitrophenyl)adenine in pre-clinical and clinical studies.
Métodos De Síntesis
N,9-Bis(p-nitrophenyl)adenine can be synthesized using several methods, including the reaction of adenine with p-nitrophenyl chloroformate. Another method involves the reaction of adenine with p-nitrophenyl isocyanate. Both methods result in the formation of N,9-Bis(p-nitrophenyl)adenine, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N,9-Bis(p-nitrophenyl)adenine has been widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been associated with various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. N,9-Bis(p-nitrophenyl)adenine has been shown to inhibit several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3β, and mitogen-activated protein kinases.
Propiedades
Número CAS |
136112-72-6 |
|---|---|
Nombre del producto |
N,9-Bis(p-nitrophenyl)adenine |
Fórmula molecular |
C17H11N7O4 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
N,9-bis(4-nitrophenyl)purin-6-amine |
InChI |
InChI=1S/C17H11N7O4/c25-23(26)13-3-1-11(2-4-13)21-16-15-17(19-9-18-16)22(10-20-15)12-5-7-14(8-6-12)24(27)28/h1-10H,(H,18,19,21) |
Clave InChI |
AFQXINPSVGSODO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
136112-72-6 |
Sinónimos |
N,9-bis(4-nitrophenyl)purin-6-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



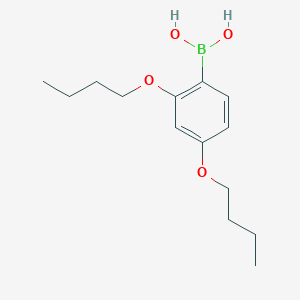
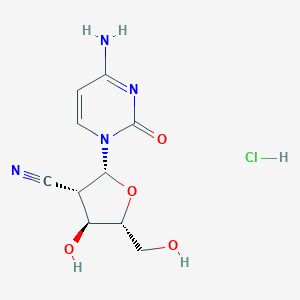
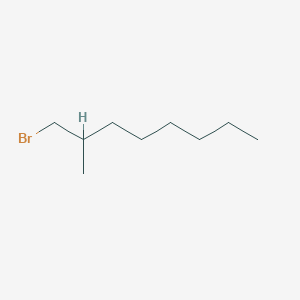
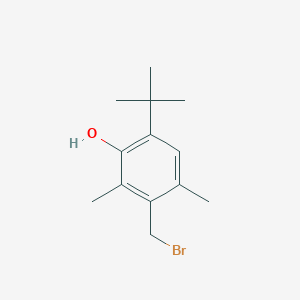
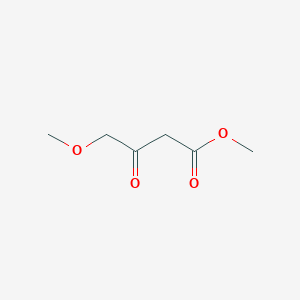
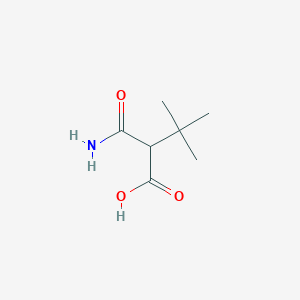
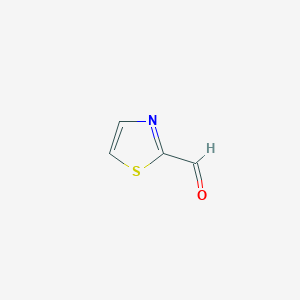
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
